N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide
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Overview
Description
“N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide” is a complex organic compound that contains a thiazole ring. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of such compounds typically involves the coupling of substituted 2-amino benzothiazoles with other organic compounds . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains methoxy, phenoxy, and acetamide functional groups.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the various functional groups. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
- Thiazoles have been studied for their potential as antitumor and cytotoxic agents. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .
- Novel thiazole derivatives, including N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol , were designed and synthesized. These compounds were investigated for their potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
- Researchers have explored 2,4-disubstituted thiazole derivatives for their antimicrobial activities. These compounds were screened against various microorganisms, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Such investigations contribute to our understanding of thiazoles’ potential as antimicrobial agents .
Antitumor and Cytotoxic Activity
COX/LOX Inhibition
Antimicrobial Properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on the biological activity they exhibit . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-25-18-9-8-15(12-19(18)26-2)21-23-16(14-28-21)10-11-22-20(24)13-27-17-6-4-3-5-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVQPEMOLJFXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2-phenoxyacetamide |
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